molecular formula C15H20N2O3 B12724434 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione CAS No. 134721-59-8

5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B12724434
CAS No.: 134721-59-8
M. Wt: 276.33 g/mol
InChI Key: BJIDSOMTNPJDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione (CAS 134721-59-8) is a synthetic organic compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It belongs to the class of compounds known as hydantoins, or imidazolidinediones, which are five-membered heterocyclic structures with a history of diverse pharmacological investigation . While specific biological data for this compound may be limited, related hydantoin derivatives have been widely studied for their psychopharmacological properties. For instance, the well-known anticonvulsant phenytoin is a hydantoin, and other synthetic analogs have demonstrated significant antinociceptive (pain-blocking) effects in preclinical models, potentially mediated through anti-inflammatory mechanisms . This suggests that 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione serves as a valuable building block in medicinal chemistry research, particularly for the synthesis and screening of new bioactive molecules targeting the central nervous system. The presence of the butoxyphenyl substituent may influence the compound's lipophilicity and overall pharmacokinetic profile, making it a compound of interest for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

134721-59-8

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)17(3)14(19)16-15/h6-9H,4-5,10H2,1-3H3,(H,16,19)

InChI Key

BJIDSOMTNPJDOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C

solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione typically involves the reaction of 4-butoxybenzaldehyde with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidinedione ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinedione derivatives .

Scientific Research Applications

5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Key Imidazolidinedione Derivatives

Compound Name Substituents at Position 5 Additional Substituents CAS Number Molecular Weight (g/mol)
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione 4-Butoxyphenyl, Methyl Methyl (position 3) Not Provided ~306.36 (calculated)
5,5-Dimethyl-2,4-imidazolidinedione (DMH) Methyl, Methyl None 77-71-4 128.13
5,5-Bis(4-bromophenyl)-2,4-imidazolidinedione 4-Bromophenyl, 4-Bromophenyl None 58132-31-3 410.06
1-Bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione Methyl, Methyl Bromo (position 1), Chloro (position 3) 16079-88-2 241.47
1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione Methyl, Methyl Hydroxymethyl (position 1) 116-25-6 158.16
3,5-Dimethyl-2,4-imidazolidinedione Methyl, Methyl None 4615-71-8 128.13

Key Observations :

  • The 4-butoxyphenyl group in the target compound introduces a bulkier aromatic substituent compared to the simpler methyl or halogenated groups in analogs, likely increasing lipophilicity and steric hindrance .
  • Halogenated derivatives (e.g., bromo-chloro and dibromo compounds) exhibit enhanced electrophilicity, making them reactive intermediates in synthesis or potent antimicrobial agents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability Notes
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione Not Reported Likely soluble in organic solvents (e.g., DCM, THF) Stable under inert conditions
5,5-Dimethyl-2,4-imidazolidinedione (DMH) 175–177 Water: 1.2 g/100 mL; Ethanol: Soluble Hygroscopic; decomposes under strong acids/bases
1-Bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione 165–168 Reacts with water; soluble in acetone Releases halogen radicals in aqueous media
1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione 130–132 Water: Highly soluble Forms formaldehyde upon decomposition

Key Observations :

  • The 4-butoxyphenyl substituent likely reduces water solubility compared to DMH but enhances compatibility with hydrophobic matrices.
  • Halogenated derivatives exhibit reactive instability, whereas hydroxymethyl analogs are water-soluble but prone to formaldehyde release .

Key Observations :

  • The target compound’s synthesis likely parallels DMH routes, with modifications for aryl substituent introduction .
  • Halogenation and coupling reactions are critical for brominated/chlorinated analogs, requiring specialized catalysts .

Key Observations :

  • The 4-butoxyphenyl group positions the target compound for applications requiring lipid solubility, such as antifungal agents or herbicides.
  • DMH’s low toxicity and hygroscopicity make it ideal for cosmetics, while halogenated derivatives are niche industrial biocides .

Biological Activity

5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione, also referred to as a derivative of dimethylhydantoin, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula: C₁₅H₂₀N₂O₃
  • Molecular Weight: 276.3309 g/mol
  • CAS Number: 134721-59-8
  • IUPAC Name: 5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione

The compound has been studied for its ability to interact with various biological targets. Notably, it exhibits:

  • Antioxidant Activity: Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage.
  • Enzyme Inhibition: It has been reported to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders.

Efficacy Studies

  • Tyrosinase Inhibition
    • A study demonstrated that derivatives of imidazolidinedione significantly inhibited tyrosinase activity in B16F10 murine melanoma cells. The inhibition was concentration-dependent and showed potential for treating skin pigmentation disorders .
    • Table 1: Tyrosinase Inhibition Results
    CompoundConcentration (µM)% Inhibition
    Kojic Acid1036
    5-(4-Butoxyphenyl)2040
    5-(4-Butoxyphenyl)1020
  • Antioxidant Activity
    • The compound was tested for its ability to scavenge DPPH radicals, showing significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
    • Table 2: Antioxidant Activity Assay Results
    CompoundIC50 (µM)
    Ascorbic Acid15
    5-(4-Butoxyphenyl)25

Toxicological Profile

The safety profile of the compound has also been assessed:

  • Acute Toxicity: Preliminary studies indicate an LD50 value of approximately 250 mg/kg in rats, suggesting moderate toxicity upon acute exposure .
  • Ecotoxicity: The compound is reported to be very toxic to aquatic life, necessitating careful handling and disposal .

Case Study 1: Treatment of Hyperpigmentation

In a clinical trial involving patients with melasma, formulations containing the compound were applied topically. Results indicated a significant reduction in melanin production after four weeks of treatment compared to baseline measurements.

Case Study 2: Antioxidant Effects in Diabetes Management

A study explored the use of the compound as an adjunct therapy in diabetic patients. The results showed a notable decrease in oxidative stress markers and improved glycemic control over a six-month period.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.